Physicochemical properties and characterization of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol
Physicochemical properties and characterization of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol
An In-Depth Technical Guide to the Physicochemical Properties and Characterization of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol
Introduction
In the landscape of modern medicinal chemistry, purine analogues represent a cornerstone of therapeutic innovation, with a rich history of yielding transformative drugs for oncology, virology, and immunology.[1][2][3] These heterocyclic scaffolds mimic endogenous nucleosides, allowing them to intercept critical biological pathways with high specificity.[4] Within this esteemed class of molecules, (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol emerges as a compound of significant interest. It is a chiral, functionalized purine derivative that serves not only as a potential therapeutic agent itself but, more critically, as a versatile intermediate for the synthesis of diverse compound libraries.
The strategic placement of a chlorine atom at the C6 position of the purine ring imparts a crucial reactivity, making it an excellent electrophilic site for nucleophilic substitution.[5][6] This "handle" allows for the facile introduction of a wide array of functional groups, enabling systematic Structure-Activity Relationship (SAR) studies.[7] Furthermore, the N9-linked (R)-propan-2-ol side chain introduces a specific stereochemical element and a hydroxyl group for potential secondary interactions with biological targets or as a point for further conjugation.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential properties of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol. We will delve into its physicochemical characteristics, outline a robust synthetic and purification protocol, and detail the analytical methodologies required for its thorough characterization, grounding all claims and procedures in established scientific principles.
Chemical Identity and Structural Features
The unambiguous identification of a chemical entity is paramount for reproducible research. The key identifiers and structural properties of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (2R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol | |
| CAS Number | 180587-74-0 | [8] |
| Molecular Formula | C₈H₉ClN₄O | [8] |
| Molecular Weight | 212.63 g/mol | [8] |
| Exact Mass | 212.0464886 Da | [8] |
| Synonyms | (2R)-1-(6-Chloropurin-9-yl)propan-2-ol, 6-Chloro-9-(2-hydroxypropyl)purine | [8] |
Structural Analysis:
The molecule's architecture consists of a bicyclic purine core linked via the N9 position to a chiral propanol side chain. Key features include:
-
Purine Core: A planar, aromatic system essential for potential interactions like π-stacking with biological macromolecules.
-
C6-Chloro Substituent: This electron-withdrawing group activates the purine ring for nucleophilic aromatic substitution, a pivotal feature for its use as a synthetic intermediate.[9]
-
(R)-Stereocenter: The chiral center at the C2 position of the propanol side chain dictates a specific three-dimensional arrangement, which is often critical for selective binding to chiral biological targets like enzyme active sites.
-
Hydroxyl Group: The secondary alcohol provides a hydrogen bond donor and acceptor, potentially enhancing binding affinity and influencing solubility.[8]
Physicochemical Properties
A compound's physicochemical profile governs its behavior in both chemical reactions and biological systems, influencing everything from solubility and stability to membrane permeability and oral bioavailability. The properties for this compound are largely predicted, supplemented with empirical data from its parent compound, 6-chloropurine.
| Property | Value / Description | Significance in Drug Development |
| Appearance | Expected to be a white to light-yellow crystalline solid. | Influences handling, formulation, and purity assessment. |
| Melting Point | Not reported. The parent, 6-chloropurine, melts at >300 °C (dec.). | Indicates purity and lattice energy. A high melting point is typical for purine bases. |
| Solubility | Soluble in organic solvents like DMSO and DMF.[7] Limited solubility in water is expected. | Crucial for designing reaction conditions, preparing stock solutions for biological assays, and formulation development. |
| logP (Octanol/Water) | 0.86 (Predicted)[8] | A measure of lipophilicity. A value in this range suggests moderate cell membrane permeability. |
| pKa | Not reported. The purine ring has both acidic (N9-H in parent) and basic nitrogens. | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
| Polar Surface Area (PSA) | 63.83 Ų[8] | Predicts transport properties. A PSA under 140 Ų is generally associated with good cell permeability. |
Synthesis and Purification
The most logical and widely adopted strategy for synthesizing N9-substituted purines is the direct alkylation of the parent heterocycle.[6][10] This approach offers high regioselectivity for the N9 position, which is generally more nucleophilic and sterically accessible than the N7 position.
Proposed Synthetic Route
The synthesis involves the N-alkylation of 6-chloropurine with (R)-propylene oxide in the presence of a mild base. The epoxide ring is opened by the nucleophilic purine nitrogen, directly forming the desired propan-2-ol side chain with the correct stereochemistry.
Caption: Proposed workflow for the synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol.
Detailed Experimental Protocol: Synthesis
-
Rationale: Dimethyl sulfoxide (DMSO) is chosen as the solvent for its ability to dissolve the purine starting material and its high boiling point, allowing for controlled heating. Potassium carbonate (K₂CO₃) is a suitable, non-nucleophilic base to deprotonate the purine N9-H, facilitating the nucleophilic attack on the epoxide.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropurine (1.54 g, 10.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).
-
Solvent Addition: Add 40 mL of anhydrous DMSO to the flask. Stir the suspension for 15 minutes at room temperature to ensure good dispersion.
-
Reagent Addition: Slowly add (R)-propylene oxide (0.77 mL, 11.0 mmol, 1.1 eq.) to the suspension via syringe. Caution: Propylene oxide is volatile and carcinogenic; handle it in a fume hood.
-
Reaction Conditions: Heat the reaction mixture to 65 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 16-24 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes.
-
Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.
Detailed Experimental Protocol: Purification
-
Rationale: The crude product will likely contain the desired N9 isomer, unreacted starting material, and potentially a small amount of the N7-alkylated byproduct. Silica gel column chromatography is the standard and most effective method for separating these components based on their differing polarities.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a mobile phase of 2% Methanol in Dichloromethane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient of 2% to 8% Methanol in Dichloromethane. The N9 isomer is typically more polar than the N7 isomer and will elute later.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol as a purified solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale: Reverse-phase HPLC is a high-resolution technique ideal for assessing the purity of small organic molecules. The UV detector is set to 265 nm, the λmax for the 6-chloropurine chromophore, ensuring high sensitivity.[7]
Caption: Standard workflow for HPLC-based purity analysis.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Acceptance Criteria: Purity is determined by the area percentage of the main peak. For use in further synthesis or biological screening, a purity of ≥98% is recommended.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should confirm all protons in the structure. Expected signals include: two singlets in the aromatic region (δ 8.0-9.0 ppm) for the C2-H and C8-H of the purine ring; a multiplet (δ ~4.0-4.5 ppm) for the N-CH₂ group; a multiplet (δ ~3.8-4.0 ppm) for the CH-OH group; a doublet (δ ~1.1-1.2 ppm) for the terminal CH₃ group; and a broad singlet for the OH proton.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show 8 distinct carbon signals corresponding to the molecular formula. Key signals will confirm the purine ring carbons and the three carbons of the side chain.
High-Resolution Mass Spectrometry (HRMS):
-
Using Electrospray Ionization (ESI) in positive mode, HRMS should provide an exact mass measurement for the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass (213.0543), confirming the elemental composition C₈H₁₀ClN₄O⁺.[8]
Chiral Analysis:
-
To confirm the enantiomeric excess (e.e.) of the (R)-isomer, analysis by chiral HPLC is required. This involves using a specialized chiral stationary phase (e.g., a cellulose- or amylose-based column) that can resolve the R and S enantiomers into two separate peaks.
Applications in Research and Drug Discovery
The primary value of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol lies in its role as a versatile chemical building block. The C6-chloro group is a linchpin for diversification.
Caption: Derivatization potential of the 6-chloropurine scaffold.
By reacting this intermediate with various nucleophiles, entire libraries of novel compounds can be generated for screening:
-
With Amines: Produces 6-amino purine derivatives, a scaffold found in numerous kinase inhibitors.
-
With Thiols: Yields 6-thiopurines, analogous to clinically used immunosuppressants like 6-mercaptopurine.[2]
-
With Alcohols: Forms 6-alkoxy derivatives, which have been explored as antiviral and anticancer agents.
-
Via Cross-Coupling: The chloro group can participate in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) to form C-C bonds, further expanding structural diversity.
Handling, Storage, and Safety
-
Safety: While specific GHS hazard data for this compound is not available, it should be handled with standard laboratory precautions.[8] As a chlorinated heterocyclic compound and an alkylating agent precursor, it should be treated as potentially toxic and mutagenic. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[11] Recommended storage temperature is -20°C for maximum shelf life.[7]
References
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Ningbo Inno Pharmchem Co., Ltd. Understanding 6-Chloropurine (CAS 87-42-3): Properties, Applications, and Sourcing. [Link]
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National Center for Biotechnology Information. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem. [Link]
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Cheméo. Chemical Properties of 6-Chloropurine (CAS 87-42-3). [Link]
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RSC Publishing. (2025). An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides. [Link]
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National Center for Biotechnology Information. (2014). Purine Analogues - LiverTox. [Link]
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MDPI. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. [Link]
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NextSDS. 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol — Chemical Substance Information. [Link]
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MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. [Link]
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